molecular formula C20H21NO4 B2451286 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone CAS No. 2034475-09-5

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone

Cat. No.: B2451286
CAS No.: 2034475-09-5
M. Wt: 339.391
InChI Key: YHILNMVADNTABF-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinyl group, a benzo[d][1,3]dioxole moiety, and a hydroxy-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Pyrrolidinyl Formation: The pyrrolidinyl group can be formed through cyclization reactions involving amino acids or their derivatives.

  • Coupling Reactions: The benzo[d][1,3]dioxole moiety can be introduced via coupling reactions, such as Suzuki or Heck reactions, using appropriate halides and boronic acids.

  • Hydroxy-Methylphenyl Group Introduction: The hydroxy-methylphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-methylphenyl group, resulting in the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can be performed to convert ketone groups to alcohols.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens, alkyl halides, and strong bases are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and aldehydes.

  • Reduction Products: Alcohols.

  • Substitution Products: Halogenated derivatives, alkylated compounds, and amines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one: This compound shares the benzo[d][1,3]dioxole and pyrrolidinyl groups but differs in the presence of an alkenyl group.

  • 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)ethanone: Similar to the target compound but lacks the hydroxy-methylphenyl group.

Uniqueness: The presence of the hydroxy-methylphenyl group in 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone distinguishes it from similar compounds, potentially leading to unique biological and chemical properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13-8-14(2-4-17(13)22)9-20(23)21-7-6-16(11-21)15-3-5-18-19(10-15)25-12-24-18/h2-5,8,10,16,22H,6-7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHILNMVADNTABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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